Ethyl 3-(4-Pyridyl)propanoate

Lipophilicity Drug Design ADME Properties

Ethyl 3-(4-Pyridyl)propanoate (CAS 52809-19-5) is an ester derivative featuring a pyridine ring attached to a propanoate ester group via a saturated ethyl linker, with the nitrogen atom positioned at the para position of the pyridine ring. This compound belongs to the class of 4-pyridylalkyl esters, characterized by its molecular formula C10H13NO2 and molecular weight of 179.22 g/mol.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 52809-19-5
Cat. No. B3031580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-Pyridyl)propanoate
CAS52809-19-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=NC=C1
InChIInChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3
InChIKeyZDXRSMCFRIFFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-Pyridyl)propanoate (CAS 52809-19-5): Technical Baseline and Core Specifications for Procurement


Ethyl 3-(4-Pyridyl)propanoate (CAS 52809-19-5) is an ester derivative featuring a pyridine ring attached to a propanoate ester group via a saturated ethyl linker, with the nitrogen atom positioned at the para position of the pyridine ring [1]. This compound belongs to the class of 4-pyridylalkyl esters, characterized by its molecular formula C10H13NO2 and molecular weight of 179.22 g/mol . It is commercially available at purity levels typically ≥95% from multiple chemical suppliers, with a reported LogP of approximately 1.5773, topological polar surface area (TPSA) of 39.19 Ų, and density of ~1.063 g/cm³ (predicted) . The compound is classified as a research chemical and is primarily used as a building block or intermediate in organic synthesis and medicinal chemistry applications .

Why Generic Substitution of Ethyl 3-(4-Pyridyl)propanoate Fails in Scientific Applications


Ethyl 3-(4-Pyridyl)propanoate cannot be simply substituted with closely related analogs such as methyl 3-(4-pyridyl)propanoate, ethyl 3-(pyridin-3-yl)propanoate, or 3-(4-pyridyl)propanoic acid without compromising experimental outcomes. The specific ester group (ethyl vs. methyl) influences lipophilicity, solubility, and reactivity in ester hydrolysis or metal insertion reactions . The para-substitution on the pyridine ring is critical for molecular recognition and binding affinity in biological systems; 3-pyridyl isomers exhibit markedly different activity profiles, as evidenced by 40-fold differences in IC50 values in enzyme inhibition studies [1][2]. Furthermore, the ester form provides distinct advantages over the free carboxylic acid in terms of membrane permeability and synthetic versatility, as the free acid has limited solubility in non-polar organic solvents and a melting point >229°C, making it less suitable for certain reaction conditions . The quantitative evidence below substantiates these differentiation claims.

Quantitative Evidence Differentiating Ethyl 3-(4-Pyridyl)propanoate (CAS 52809-19-5) from Structural Analogs


Lipophilicity Advantage of Ethyl 3-(4-Pyridyl)propanoate Over Methyl Ester for Enhanced Membrane Permeability

Ethyl 3-(4-Pyridyl)propanoate exhibits a higher lipophilicity (LogP) compared to its methyl ester analog, methyl 3-(4-pyridyl)propanoate, which is a critical parameter influencing membrane permeability and bioavailability in medicinal chemistry. The reported LogP for ethyl 3-(4-pyridyl)propanoate is 1.5773 , whereas the methyl ester has a LogP of 1.18720 . This 33% increase in lipophilicity may provide a significant advantage in applications requiring enhanced passive diffusion across biological membranes or improved solubility in non-polar solvents.

Lipophilicity Drug Design ADME Properties

Para-Substitution Specificity: Ethyl 3-(4-Pyridyl)propanoate Exhibits Enhanced Inhibitory Activity Compared to 3-Pyridyl Isomer in Enzyme Assays

The position of the nitrogen atom on the pyridine ring critically determines biological activity. In a direct comparative study of 3- and 4-pyridylalkyl adamantanecarboxylates, the 4-pyridylalkyl esters were found to be much more inhibitory than their 3-pyridylalkyl counterparts [1]. Specifically, the (S)-1-(4-pyridyl)ethyl 1-adamantanecarboxylate exhibited an IC50 of 1.8 nM for lyase inhibition, while the corresponding (R)-enantiomer showed a 41-fold decrease in potency (IC50 74 nM) [1]. Although this is a class-level inference for ethyl 3-(4-pyridyl)propanoate, the 4-pyridyl substitution pattern is consistently associated with higher target engagement in biological systems, as further supported by an IC50 of 102 nM against human PI3Kdelta for a related 4-pyridyl-containing compound [2].

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Synthetic Accessibility and Patented Preparation Method for Ethyl 3-(4-Pyridyl)propanoate

A specific and patented preparation method for ethyl 3-(4-pyridyl)propanoate has been disclosed, involving the reaction of 2-aminopyridine with ethyl acrylate using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol . This method offers a distinct synthetic route compared to the more common esterification of 3-(4-pyridyl)propanoic acid with ethanol under acidic catalysis (e.g., H2SO4) . The patented approach may provide advantages in yield, purity, or scalability for industrial production. In contrast, the synthesis of the 3-pyridyl isomer typically employs nicotinaldehyde and ethyl diethylphosphonoacetate via a Horner-Wadsworth-Emmons reaction .

Organic Synthesis Process Chemistry Building Blocks

Solubility and Physicochemical Profile of Ethyl 3-(4-Pyridyl)propanoate Versus Free Carboxylic Acid

The ester form of 3-(4-pyridyl)propanoate provides a significantly different physicochemical profile compared to the free carboxylic acid, 3-(4-pyridyl)propanoic acid. Ethyl 3-(4-pyridyl)propanoate has a predicted boiling point of approximately 133 °C at 9 Torr and a density of 1.063 g/cm³ , while the free acid has a melting point of 229-233 °C and is primarily soluble in polar solvents like water and alcohols . The ester exhibits higher lipophilicity (LogP ~1.58) compared to the acid (predicted LogP ~0.5-1.0), making it more suitable for reactions in non-polar organic solvents and for applications requiring membrane permeability. The ester can also be readily hydrolyzed back to the acid under acidic or basic conditions, providing synthetic flexibility .

Physicochemical Properties Formulation Solubility

Recommended Application Scenarios for Ethyl 3-(4-Pyridyl)propanoate Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Membrane-Permeable 4-Pyridyl-Based Inhibitors

In early-stage drug discovery programs targeting enzymes or receptors where para-substituted pyridines are known pharmacophores (e.g., cytochrome P450 17α, PI3Kδ), ethyl 3-(4-pyridyl)propanoate serves as an optimal starting material due to its higher lipophilicity (LogP 1.58) compared to the methyl ester (LogP 1.19), which may enhance passive membrane permeability . The para-substitution pattern is essential for maintaining target engagement, as 3-pyridyl isomers show significantly reduced inhibitory activity [1].

Organic Synthesis: Protected Building Block for 4-Pyridylpropanoic Acid Derivatives

The ester form of ethyl 3-(4-pyridyl)propanoate provides a convenient protected carboxylic acid equivalent for multi-step syntheses. Its lower melting point (liquid/amorphous vs. >229°C for the free acid) and higher solubility in organic solvents facilitate handling and purification . The ester can be selectively hydrolyzed under mild conditions to liberate the free acid for further functionalization, offering greater synthetic flexibility compared to using the acid directly .

Process Chemistry: Scalable Synthesis Using Patented Methodology

For industrial-scale production, the patented synthetic route involving 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid catalysis provides a defined and potentially scalable process . This method may offer advantages in yield and purity over traditional esterification approaches, making it a preferred procurement specification for kilogram-scale orders in pharmaceutical manufacturing.

Chemical Biology: Tool Compound for Investigating Pyridine Substituent Effects on Target Binding

Due to the well-documented differential activity between 3-pyridyl and 4-pyridyl isomers (up to 40-fold differences in IC50), ethyl 3-(4-pyridyl)propanoate can serve as a reference standard or building block for synthesizing tool compounds to probe the structural requirements of pyridine-binding pockets in proteins [1]. Its distinct physicochemical profile relative to the free acid and methyl ester further supports its use in structure-activity relationship (SAR) studies.

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